Phenyl 3-hydroxy-2-naphthoate
Overview
Description
Phenyl 3-hydroxy-2-naphthoate is an organic compound with the molecular formula C17H12O3. It is a phenyl ester of 3-hydroxy-2-naphthoic acid. This compound is known for its applications in the synthesis of azoic coupling components, which are derivatives of naphthol AS .
Mechanism of Action
Target of Action
Phenyl 3-hydroxy-2-naphthoate is a complex compound with a variety of potential targets. It’s known to be used in the synthesis of new azoic coupling components, derivatives of naphthol as .
Mode of Action
It’s known that the molecule has four conformationally-relevant internal rotation axes , which may influence its interaction with its targets.
Biochemical Pathways
It’s known to be used in the synthesis of new azoic coupling components, derivatives of naphthol as , which suggests it may play a role in the biochemical pathways related to these compounds.
Pharmacokinetics
Its physical properties such as boiling point (257-261 °c/160 mmhg) and melting point (129-132 °c) have been documented , which may influence its bioavailability.
Result of Action
It’s known to be used in the synthesis of new azoic coupling components, derivatives of naphthol as , suggesting it may have a role in the synthesis of these compounds.
Action Environment
Its physical properties such as boiling point and melting point suggest that temperature could be an important environmental factor.
Biochemical Analysis
Biochemical Properties
Phenyl 3-hydroxy-2-naphthoate plays a significant role in biochemical reactions, particularly in the synthesis of azoic coupling components . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of derivatives of naphthol AS, which are known for their biological and medicinal properties . The interactions between this compound and these biomolecules are crucial for its function in biochemical reactions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been used in the synthesis of new azoic coupling components, which suggests its role in enzyme interactions
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function are critical factors to consider. This compound is known to be stable under specific conditions, with a melting point of 129-132 °C and a boiling point of 257-261 °C at 160 mmHg
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 3-hydroxy-2-naphthoate can be synthesized through a one-step reaction involving 2-hydroxy-3-naphthoic acid and phenol . The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity. The process involves heating the reactants under controlled conditions to facilitate esterification.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures consistent quality and high throughput. The industrial process also emphasizes safety and environmental considerations, employing measures to minimize waste and emissions .
Chemical Reactions Analysis
Types of Reactions
Phenyl 3-hydroxy-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to yield alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinones, alcohol derivatives, and substituted aromatic compounds, which have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
Phenyl 3-hydroxy-2-naphthoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of azoic dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a model compound in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Phenyl 1-hydroxy-2-naphthoate
- Phenyl 4-chloro-1-hydroxy-2-naphthoate
- Methyl 3-hydroxy-2-naphthoate
Uniqueness
Phenyl 3-hydroxy-2-naphthoate is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its ability to form stable azoic coupling components makes it particularly valuable in dye and pigment synthesis .
Properties
IUPAC Name |
phenyl 3-hydroxynaphthalene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c18-16-11-13-7-5-4-6-12(13)10-15(16)17(19)20-14-8-2-1-3-9-14/h1-11,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMZHGJLSDITLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC3=CC=CC=C3C=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064609 | |
Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7260-11-9 | |
Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, phenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7260-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyl 2-hydroxy-3-naphthoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007260119 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7260-11-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328440 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, phenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl 3-hydroxy-2-naphthoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.892 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENYL 2-HYDROXY-3-NAPHTHOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZP4PT5H9G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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